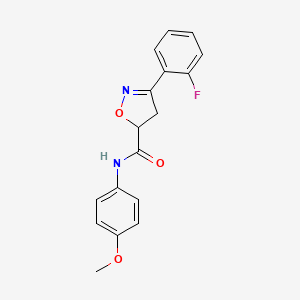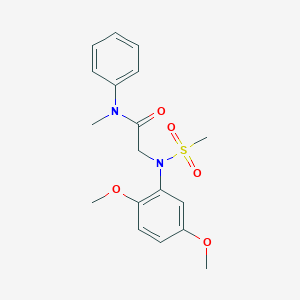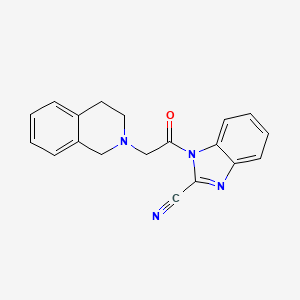![molecular formula C16H32N2O B4577742 N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea
Descripción general
Descripción
The compound "N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea" belongs to the family of urea derivatives, which are of significant interest in organic chemistry due to their versatile applications in synthesis, material science, and pharmaceuticals. Urea derivatives are explored for their unique chemical behaviors, bonding characteristics, and potential as building blocks in the synthesis of more complex molecules.
Synthesis Analysis
Urea derivatives, such as the compound , are synthesized through various methods, including the reaction of amines with isocyanates or carbodiimides, indicating the diversity of synthetic approaches for urea formation. Techniques such as ultrasound-assisted synthesis offer advantages in yield and environmental friendliness (Li et al., 2012).
Molecular Structure Analysis
The structure of urea derivatives is characterized by their cyclic amide groups, with studies using techniques like X-ray crystallography to understand their conformational preferences and hydrogen bonding patterns. Such analyses reveal how urea derivatives adopt specific shapes that are crucial for their reactivity and interactions (Rao et al., 2008).
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, including cycloadditions, acylation, and complexation reactions. These reactions highlight the reactivity of the urea functional group and its ability to engage in hydrogen bonding and other non-covalent interactions, influencing the compound's chemical behavior and properties (Himbert & Fink, 1996).
Physical Properties Analysis
The physical properties of urea derivatives, including their solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding capabilities. These properties are crucial for understanding the material characteristics of urea derivatives and their potential applications (Al-Abdullah et al., 2014).
Chemical Properties Analysis
The chemical properties of "N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea" and related compounds include their reactivity towards electrophiles and nucleophiles, the stability of their urea linkage, and their behavior in various chemical environments. These properties are fundamental to the application of urea derivatives in synthesis and catalysis (Butler & Hussain, 1981).
Aplicaciones Científicas De Investigación
Steric Carbonyl Protection and Metalation
Research by Hassel and Seebach (1978) highlights the preparation of ureas with sterically protected carbonyl groups, exploring methods for their metalation and cleavage. The study demonstrates the potential of such chemical structures in organic synthesis, particularly for the development of sterically blocked carbonyl compounds. The application of sec.-butyllithium/TMEDA in THF at 0° showcases a promising approach for other applications in organic synthesis (Hassel & Seebach, 1978).
Synthesis of N-Substituted Ureas
Another avenue of research by Neville and McGee (2003) discusses the synthesis of N-mono- and N,N-disubstituted ureas, including Cyclohexylurea, which closely relates to the chemical structure of interest. This research emphasizes the versatility of such compounds in organic synthesis, providing a basis for further exploration in chemical and pharmaceutical industries (Neville & McGee, 2003).
Environmental and Energy-saving Applications
Zhu et al. (2021) investigated the separation of cyclohexane/sec-butyl alcohol/water azeotropic mixture, significant for environmental risk mitigation, solvent recycling, and sustainable development. This study not only demonstrates the chemical industry's impact on environmental sustainability but also offers insight into the practical applications of such compounds in improving process efficiency and environmental performance (Zhu et al., 2021).
Advanced Material Synthesis
Research on complexation-induced unfolding of heterocyclic ureas by Corbin et al. (2001) showcases the synthesis and conformational studies of heterocyclic ureas. These compounds exhibit potential for developing multiply hydrogen-bonded complexes, indicating their utility in advanced material synthesis and supramolecular chemistry (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-butan-2-yl-3-[4-(2-methylbutan-2-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O/c1-6-12(3)17-15(19)18-14-10-8-13(9-11-14)16(4,5)7-2/h12-14H,6-11H2,1-5H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWBRYHNPNCUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CCC(CC1)C(C)(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4577663.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)


![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)
![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)


![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)